molecular formula C21H27N3O2 B2425028 N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 953969-05-6

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

Cat. No. B2425028
CAS RN: 953969-05-6
M. Wt: 353.466
InChI Key: QQDZSQBNODIYIB-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as P4M, and it is an analog of the compound P4C, which has been shown to have anticonvulsant properties. In

Scientific Research Applications

κ-Opioid Receptor Antagonist

The compound has been identified for its potential as a κ-opioid receptor (KOR) antagonist, showing high affinity for human, rat, and mouse KORs. It exhibited selectivity in vivo, blocking KOR and MOR agonist-induced analgesia, demonstrating potential for treating depression and addiction disorders through mechanisms such as reducing the elevation of spiradoline-induced plasma prolactin levels (Grimwood et al., 2011).

Alzheimer's Disease Therapy

Another research application involves its potential in Alzheimer's disease therapy, where related pyrazolo[3,4-b]pyridine derivatives have shown to be potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds demonstrated significant in vitro activity, suggesting a multifunctional therapeutic approach to Alzheimer’s disease (Umar et al., 2019).

Memory Enhancement

The synthesis and study of related compounds have been conducted to explore their effects on enhancing memory ability in mice. This suggests a potential application in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2008).

Insecticidal Activity

Research into pyridine derivatives, including structures similar to N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, has found applications in insecticide development. These compounds have shown significant insecticidal activity against pests such as the cowpea aphid, offering a potential pathway for the development of new, effective insecticides (Bakhite et al., 2014).

Cholesterol O-Acyltransferase-1 Inhibitor

The discovery of compounds with a similar structure acting as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 with selectivity over ACAT-2 highlights another research application. These findings suggest potential therapeutic use in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

2-(4-methylphenoxy)-N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-2-4-20(5-3-17)26-16-21(25)23-14-18-8-12-24(13-9-18)15-19-6-10-22-11-7-19/h2-7,10-11,18H,8-9,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDZSQBNODIYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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